molecular formula C9H10FNO2 B3253695 Methyl 4-(aminomethyl)-3-fluorobenzoate CAS No. 225528-27-8

Methyl 4-(aminomethyl)-3-fluorobenzoate

Cat. No. B3253695
CAS RN: 225528-27-8
M. Wt: 183.18 g/mol
InChI Key: JIOBWBRCFYROPH-UHFFFAOYSA-N
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Description

“Methyl 4-(aminomethyl)-3-fluorobenzoate” is a chemical compound. It is an amino acid ester hydrochloride . It plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor . The compound is also known as an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 .


Physical And Chemical Properties Analysis

“Methyl 4-(aminomethyl)-3-fluorobenzoate” has a melting point of 243 °C (dec.) (lit.) and a predicted boiling point of 278.7±23.0 °C. Its predicted density is 1.121±0.06 g/cm3 .

Scientific Research Applications

Fluorescent Sensing and Bio-imaging

Methyl 4-(aminomethyl)-3-fluorobenzoate and related compounds have been explored for their applications in fluorescent sensing and bio-imaging. One study developed a fluorogenic chemosensor based on o-aminophenol, showing high selectivity and sensitivity towards aluminum ions (Al3+), with potential for bio-imaging in human cervical HeLa cancer cell lines (Ye et al., 2014).

Synthesis Optimization

Research has focused on optimizing the synthesis of related compounds, such as Methyl 2-amino-5-fluorobenzoate. A study presented an optimal synthesis route involving reactions like nitrification and esterification, yielding a high purity product (Yin Jian-zhong, 2010).

Antimicrobial and Antituberculosis Activity

Compounds derived from 4-fluorobenzoic acid, which is structurally similar to Methyl 4-(aminomethyl)-3-fluorobenzoate, have been investigated for their antimicrobial properties. A study on hydrazones derived from 4-fluorobenzoic acid hydrazide demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).

Anticancer Research

Research into fluorine compounds containing isoxazolylamino and phosphonate groups, which are chemically related to Methyl 4-(aminomethyl)-3-fluorobenzoate, revealed moderate anticancer activity in vitro. This highlights the potential of these compounds in anticancer research (Song et al., 2005).

Development of Antibacterial Agents

Fluorine-containing compounds, including those with structures similar to Methyl 4-(aminomethyl)-3-fluorobenzoate, have been synthesized and screened for antibacterial activities. This suggests their potential utility as novel antibacterial agents (Holla et al., 2003).

Reactivity Studies in Organic Synthesis

Studies have investigated the reactivity of compounds structurally related to Methyl 4-(aminomethyl)-3-fluorobenzoate, contributing to the understanding of organic synthesis pathways and the development of new synthetic methods (Bowles et al., 1989).

Safety and Hazards

“Methyl 4-(aminomethyl)-3-fluorobenzoate” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

properties

IUPAC Name

methyl 4-(aminomethyl)-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOBWBRCFYROPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601213777
Record name Benzoic acid, 4-(aminomethyl)-3-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

225528-27-8
Record name Benzoic acid, 4-(aminomethyl)-3-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225528-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(aminomethyl)-3-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrogen was passed through a degassed solution of 4-azidomethyl-3-fluorobenzoic acid methyl ester from Example E3.3 (2.11 g, 10 mmol) in methanol containing 10% palladium on carbon for 2 h. The reaction mixture was filtered through Celite® filter agent and the filtrate was concentrated in vacuo to give a colourless oil identified as the title compound (1.51 g, 83%).
Quantity
0 (± 1) mol
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Reaction Step One
Name
4-azidomethyl-3-fluorobenzoic acid methyl ester
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Reaction Step Two
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Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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